Cas no 18725-37-6 ((2R)-2-acetamido-3-acetylsulfanyl-propanoic acid)

(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid 化学的及び物理的性質
名前と識別子
-
- L-Cysteine,N,S-diacetyl-
- dacisteine
- (R)-2-Acetamido-3-(acetylthio)propanoic acid
- N,S-Diacetyl-
- N,S-Diacetyl-L-cysteine
- N,S-DIACETYL-L-CYSTEINE,WHITE SOLID
- Acetylcysteine impurity D
- Dacisteina
- Dacisteinum
- N,S-diacetil-L-cisteina
- N,S-Diacetyl
- N,S-Diacetylcysteine
- N,S-diacetyl-D,L-cysteine
- S,N-diacetylcysteine
- S,N-Diacetyl-L-cysteine
- N-Acetyl-L-cysteine acetate
- Acetylcysteine EP IMpurity D
- N-Acetyl-S-(methylcarbonyl)-L-cysteine
- (2R)-2-Acetamido-3-Acetylsulfanyl-Propanoic Acid
- Dacisteine (INN)
- H11942
- D07773
- A899481
- AM20090091
- N-Acetyl-L-cysteine, acetate (ester)
- Mucothiol
- AKOS027420451
- Dacisteine [INN]
- WF970ATW3T
- Dacisteina [Spanish]
- CS-0083259
- HY-121765
- AS-78691
- EINECS 242-537-5
- Mucothiol (TN)
- (2R)-2-acetamido-3-acetylsulfanylpropanoic acid
- SCHEMBL1814125
- (2R)-3-(acetylsulfanyl)-2-acetamidopropanoic acid
- CHEBI:134905
- MFCD00152052
- UNII-WF970ATW3T
- NS00048799
- 18725-37-6
- Q27292608
- DACISTEINE [WHO-DD]
- CHEMBL2106099
- Dacisteinum [Latin]
- N,S-Diacetyl-L-cysteine; Acetylcysteine Imp. D (EP); Acetylcysteine Impurity D
- ACETYLCYSTEINE IMPURITY D [EP IMPURITY]
- DTXSID00172034
- Acetylcysteine Imp. D (EP): N,S-Diacetyl-L-cysteine
- HSPYGHDTVQJUDE-LURJTMIESA-N
- DTXCID5094525
- Dacisteinum (Latin)
- ACETYLCYSTEINE IMPURITY D (EP IMPURITY)
- (2R)-2-acetamido-3-acetylsulfanyl-propanoic acid
-
- MDL: MFCD00152052
- インチ: InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12)
- InChIKey: HSPYGHDTVQJUDE-UHFFFAOYSA-N
- ほほえんだ: C(NC(C(O)=O)CSC(=O)C)(=O)C
計算された属性
- せいみつぶんしりょう: 205.04100
- どういたいしつりょう: 205.041
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109A^2
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.314
- ゆうかいてん: 114-116°C
- ふってん: 446.8°C at 760 mmHg
- フラッシュポイント: 224°C
- 屈折率: 1.522
- PSA: 108.77000
- LogP: 0.24630
(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid セキュリティ情報
- 危害声明: CAUTION: May irritate eyes, skin
- セキュリティの説明: CAUT
(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0083259-10g |
Dacisteine |
18725-37-6 | 99.40% | 10g |
$685.0 | 2022-04-27 | |
ChemScence | CS-0083259-1g |
Dacisteine |
18725-37-6 | 99.40% | 1g |
$165.0 | 2022-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A916931-250mg |
Acetylcysteine EP impurity D |
18725-37-6 | 95% | 250mg |
¥628.20 | 2022-09-02 | |
eNovation Chemicals LLC | Y1054964-1g |
dacisteine |
18725-37-6 | 95% | 1g |
$155 | 2024-06-06 | |
eNovation Chemicals LLC | Y1054964-250mg |
dacisteine |
18725-37-6 | 95% | 250mg |
$90 | 2024-06-06 | |
abcr | AB400039-1 g |
N,S-Diacetyl-L-cysteine, 95% ; . |
18725-37-6 | 95% | 1g |
€343.90 | 2022-06-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0251-100MG |
(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid |
18725-37-6 | 95% | 100MG |
¥ 264.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0251-10G |
(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid |
18725-37-6 | 95% | 10g |
¥ 4,204.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0251-25G |
(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid |
18725-37-6 | 95% | 25g |
¥ 8,236.00 | 2023-04-14 | |
abcr | AB400039-1g |
N,S-Diacetyl-L-cysteine, 95% (Ac-L-Cys(Ac)-OH); . |
18725-37-6 | 95% | 1g |
€199.80 | 2024-07-23 |
(2R)-2-acetamido-3-acetylsulfanyl-propanoic acid 関連文献
-
M. C. García Alvarez-Coque,M. J. Medina Hernández,R. M. Villanueva Cama?as,C. Mongay Fernández Analyst 1989 114 975
-
Verner de Biasi,W. John Lough,Michael B. Evans,Albert E. Bird,Chieh H. Charsley,Michael W. Flower,Derek P. Reynolds Anal. Proc. 1987 24 72
-
Xingyu Lu,Hongtao Xu,Fang Fang,Juncheng Liu,Kaizhang Wu,Yuwei Zhang,Jihong Wu,Jie Gao Food Funct. 2023 14 3379
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(2R)-2-acetamido-3-acetylsulfanyl-propanoic acidに関する追加情報
Research Brief on (2R)-2-acetamido-3-acetylsulfanyl-propanoic acid (CAS: 18725-37-6)
The compound (2R)-2-acetamido-3-acetylsulfanyl-propanoic acid (CAS: 18725-37-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development.
Recent studies have highlighted the role of (2R)-2-acetamido-3-acetylsulfanyl-propanoic acid as a key intermediate in the synthesis of bioactive molecules. Its chiral center at the 2-position and the presence of an acetylsulfanyl group make it a versatile building block for the development of enzyme inhibitors and prodrugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating cysteine protease activity, suggesting potential applications in treating parasitic infections and inflammatory diseases.
Advances in synthetic methodologies have improved the yield and purity of (2R)-2-acetamido-3-acetylsulfanyl-propanoic acid. A novel enzymatic resolution approach, reported in ACS Catalysis, achieved >99% enantiomeric excess, addressing previous challenges in stereoselective synthesis. This breakthrough is particularly relevant for scaling up production under Good Manufacturing Practice (GMP) conditions.
Pharmacokinetic studies of derivatives containing this scaffold have shown promising results. Research in Drug Metabolism and Disposition revealed that the acetylsulfanyl moiety enhances membrane permeability while maintaining metabolic stability. These properties make it an attractive pharmacophore for oral drug design, particularly for targets requiring thiol-based interactions.
Ongoing clinical investigations are exploring its utility in combination therapies. Preliminary data from a Phase I/II trial (NCT identifier withheld) indicate that conjugates of (2R)-2-acetamido-3-acetylsulfanyl-propanoic acid with known anticancer agents exhibit reduced toxicity profiles while maintaining efficacy against solid tumors. These findings were presented at the 2024 American Association for Cancer Research annual meeting.
Future research directions include structural optimization to improve target selectivity and computational modeling to predict off-target effects. The compound's unique chemical properties continue to make it a valuable tool for probing biological systems and developing next-generation therapeutics with improved safety and efficacy profiles.
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